2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Kinase inhibition GPCR modulation Antimicrobial activity

Researchers requiring the exact 2-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine scaffold for in-house SAR programs face an evidence gap: no publicly available comparator data exists. This building block fills that gap as a certified synthetic intermediate, enabling proprietary route execution without reliance on unverified class-level assumptions. • Enables precise SAR exploration with defined regiochemistry • Certified identity & purity (≥98%) for method development • No biological claims - purity & structural fidelity only

Molecular Formula C11H14F3N3
Molecular Weight 245.24
CAS No. 2097937-26-1
Cat. No. B1654083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
CAS2097937-26-1
Molecular FormulaC11H14F3N3
Molecular Weight245.24
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCC(CC2)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c1-8-15-5-2-10(16-8)17-6-3-9(4-7-17)11(12,13)14/h2,5,9H,3-4,6-7H2,1H3
InChIKeyHTAMTZWORMKABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine (CAS 2097937-26-1): Critical Evaluation of Differentiation Evidence for Scientific Procurement


2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine (CAS 2097937-26-1) is a heterocyclic building block with molecular formula C11H14F3N3 and molecular weight 251.25 g/mol [1]. Despite its listing in the CAS Common Chemistry registry, an exhaustive search of primary research papers, patents, authoritative databases (BindingDB, ChEMBL, PubChem), and reputable vendor technical datasheets (excluding prohibited domains) yielded no peer-reviewed, comparator-based quantitative evidence for this specific compound. The compound appears to be a commercially available synthetic intermediate, but its publicly disclosed biological or physicochemical differentiation data is absent. This guide therefore serves as a transparent record of the current evidence gap, which is essential for any scientific or procurement decision.

May support in-house SAR exploration when structural identity is the primary requirement.
Proprietary synthetic plans may require this exact scaffold for step-specific validation.
Analytical method development may use it as a chemotype reference standard.

Why 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine Cannot Be Substituted Without Rigorous Comparative Data


In the absence of publicly available, comparator-based quantitative data for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, any claim of interchangeability with close analogs (e.g., 2-methyl-4-(piperidin-1-yl)pyrimidine, 4-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine, or 2-methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine) is scientifically unfounded. Class-level inference from related pyrimidine-piperidine structures suggests that the specific combination and position of the 2-methyl and 4-(trifluoromethyl)piperidin-1-yl substituents can alter electronic properties, lipophilicity, and target binding, but no direct head-to-head or cross-study comparable evidence exists to quantify these effects [1]. Generic substitution without empirical verification risks compromising synthetic outcomes or biological activity in downstream applications.

Close analogs (e.g., 2-methyl-4-(piperidin-1-yl)pyrimidine) may differ in electronic and lipophilic profile; no direct comparative data exist.

Class-level inference from pyrimidine-piperidines cannot quantify effects of trifluoromethyl positioning on target binding.

Absence of experimental bioactivity or property data precludes interchangeability claims without rigorous internal validation.

Quantitative Differentiation Evidence for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine: A Transparent Gap Analysis


Absence of Comparative Biological Activity Data for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

A comprehensive search of BindingDB, ChEMBL, and PubMed identified no bioactivity records (IC50, Ki, EC50) for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine. Close analogs such as 2-methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine and N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have reported activities (e.g., GPR119 agonism, PI3K inhibition), but these data cannot be extrapolated due to structural differences [1]. Without comparator data, no differentiation claim can be made.

Biological Activity
Data to verify
No bioactivity records (IC50, Ki, EC50) found in BindingDB, ChEMBL, or PubMed.
Requires internal target engagement profiling before any comparative selection.
Database search conducted 2026-04-28 returned no hits for this specific compound.
Kinase inhibition GPCR modulation Antimicrobial activity

Lack of Physicochemical Profiling Data for Scientific Selection

No experimentally determined logP, solubility, pKa, or metabolic stability data were found for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine in publicly accessible databases. In silico predictions (e.g., logP ~2.5-3.5) are available for the compound class but lack validation . This absence precludes quantitative comparison with analogs that have measured properties.

Physicochemical Profiling
Data to verify
No experimental logP, solubility, pKa, or metabolic stability data available.
Internal physicochemical characterization is needed to assess assay and formulation suitability.
In silico predictions exist for the class but lack experimental validation.
Physicochemical properties Drug-likeness PK/PD prediction

No Patent-Derived Comparative Advantage Over Structural Analogs

Search of Google Patents and USPTO databases for CAS 2097937-26-1 or its explicit chemical name yielded no results. While many patents cover pyrimidine-piperidine derivatives as kinase inhibitors, this specific compound does not appear as a exemplified compound with comparative data [1]. Consequently, no patent-derived differentiation (e.g., potency, selectivity) can be attributed.

Patent Exemplification
Source review
No patent exemplification or comparative SAR data for this compound found in USPTO or Google Patents.
Indicates the compound is not a lead candidate in disclosed programs; internal benchmarking required.
Several pyrimidine-piperidine patents exist but do not feature this specific scaffold.
Patent landscape Structure-activity relationship Chemical series

Realistic Application Scenarios for 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine Based on Current Evidence


Internal Exploratory Medicinal Chemistry Where Structure Confirmation is Primary

This compound may be procured as a building block for in-house SAR exploration where the synthetic route is defined and purity/identity (via NMR, MS) is the only immediate requirement. The absence of external comparative data necessitates all biological or property comparisons to be generated internally [1].

Synthetic Intermediate for Proprietary Drug Discovery Programs

If a proprietary synthetic sequence requires the exact 2-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine scaffold, procurement is justified by the synthetic plan, not by external performance data. Users must verify that no alternative building block satisfies the same synthetic step under comparable conditions [1].

Method Development and Analytical Standardization

The compound could serve as a reference standard for developing HPLC, LC-MS, or NMR methods for this chemotype, provided that its identity and purity are certified by the supplier. Its utility is solely as a physicochemical reference, not as a biologically validated probe [1].

Application
Selection Property
Validation Focus
SAR building block exploration
Supplier-certified identity and purity
Internal NMR/MS structure confirmation
Proprietary synthetic intermediate
Route-specific scaffold requirement
Step yield and selectivity validation
Analytical method development
Chemotype reference standard
Chromatographic and spectral characterization
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